![molecular formula C15H18BrFN4 B6170384 7-bromo-8-fluoro-4-(3,3,4-trimethylpiperazin-1-yl)quinazoline CAS No. 2567497-35-0](/img/no-structure.png)
7-bromo-8-fluoro-4-(3,3,4-trimethylpiperazin-1-yl)quinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinazoline is a class of organic compounds with a bicyclic structure made of two fused six-membered rings, a benzene ring and a pyrimidine ring. The compound you mentioned has additional functional groups: a bromo group at the 7th position, a fluoro group at the 8th position, and a 3,3,4-trimethylpiperazin-1-yl group at the 4th position .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the quinazoline core, followed by the introduction of the bromo, fluoro, and piperazine groups. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the quinazoline core, with the bromo and fluoro groups likely affecting the electron density and reactivity of the molecule. The piperazine ring, being a secondary amine, could also influence the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the bromo and fluoro groups could affect the compound’s polarity, solubility, and boiling/melting points .Mechanism of Action
The mechanism of action of a compound depends on its intended use or biological activity. Quinazolines have been studied for their potential medicinal properties, including anticancer and antimicrobial activities. The specific functional groups on this compound could influence its biological activity, but without specific studies, it’s difficult to predict .
Safety and Hazards
Future Directions
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 7-bromo-8-fluoro-4-(3,3,4-trimethylpiperazin-1-yl)quinazoline involves the introduction of the bromo and fluoro substituents onto the quinazoline ring, followed by the addition of the trimethylpiperazine group.", "Starting Materials": [ "2-aminobenzonitrile", "4-bromo-3-chloroaniline", "8-fluoro-4-chloroquinazoline", "3,3,4-trimethylpiperazine", "Sodium hydride", "Dimethylformamide", "Acetic acid", "Ethanol" ], "Reaction": [ "Step 1: 2-aminobenzonitrile is reacted with 4-bromo-3-chloroaniline in the presence of sodium hydride and dimethylformamide to form 7-bromo-4-chloroquinazoline.", "Step 2: 7-bromo-4-chloroquinazoline is then reacted with 8-fluoro-4-chloroquinazoline in the presence of sodium hydride and dimethylformamide to form 7-bromo-8-fluoro-4-chloroquinazoline.", "Step 3: 7-bromo-8-fluoro-4-chloroquinazoline is then reacted with 3,3,4-trimethylpiperazine in the presence of acetic acid and ethanol to form 7-bromo-8-fluoro-4-(3,3,4-trimethylpiperazin-1-yl)quinazoline." ] } | |
CAS RN |
2567497-35-0 |
Product Name |
7-bromo-8-fluoro-4-(3,3,4-trimethylpiperazin-1-yl)quinazoline |
Molecular Formula |
C15H18BrFN4 |
Molecular Weight |
353.2 |
Purity |
94 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.